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Compound of Interest

Compound Name:
3-(Azepan-1-yl)-3-

oxopropanenitrile

Cat. No.: B3104844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of saturated nitrogen heterocycles is a cornerstone of modern medicinal

chemistry. Among the most utilized scaffolds, the six-membered piperidine ring is ubiquitous in

approved pharmaceuticals. Its seven-membered homolog, azepane, presents a less-explored

yet compelling alternative that offers distinct conformational and physicochemical properties.

This guide provides an objective comparison of azepane and piperidine in drug design,

supported by experimental data, to inform scaffold selection and optimization in drug discovery

programs.

Physicochemical Properties: A Tale of Two Rings
The fundamental physicochemical properties of a scaffold dictate its influence on a drug

candidate's solubility, permeability, and metabolic stability. While piperidine offers a rigid and

well-defined conformational preference, the larger azepane ring introduces greater flexibility

and a modest increase in lipophilicity.
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Property Piperidine Azepane Comparison Notes

Molecular Formula C₅H₁₁N C₆H₁₃N
Azepane has an

additional CH₂ group.

Molar Mass ( g/mol ) 85.15 99.17
Azepane is heavier by

approximately 14 Da.

pKa (of conjugate

acid)
11.22 11.08

The basicity of the

nitrogen is very

similar.

Calculated logP 0.79 1.2

The extra methylene

group in azepane

increases its

lipophilicity.

Aqueous Solubility Miscible Soluble

Both parent

compounds are highly

soluble in water, but

the solubility of

substituted analogs

will be highly

dependent on the

nature of the

substituents.[1]

Note: The properties of substituted derivatives can vary significantly based on the nature and

position of the substituents.

Conformational Analysis: Rigidity vs. Flexibility
The distinct conformational landscapes of piperidine and azepane are a critical consideration in

drug design, directly impacting how a molecule presents its pharmacophoric elements to a

biological target.

Piperidine: The piperidine ring predominantly adopts a stable chair conformation. This rigidity

can be advantageous, as it reduces the entropic penalty upon binding to a target. Substituents
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can occupy either axial or equatorial positions, with the equatorial position generally being

more stable for larger groups to minimize steric strain.

Azepane: The seven-membered azepane ring is significantly more flexible, with multiple low-

energy conformations, including chair, boat, and twist-boat forms. This conformational

dynamism can be a double-edged sword. It may allow a molecule to adapt to various binding

pocket topographies, potentially leading to interactions with multiple targets. However, this

flexibility can also result in a higher entropic cost upon binding to a specific target.

Case Study: Histamine H₃ Receptor Antagonists
A study on biphenyloxy-alkyl derivatives of piperidine and azepane as histamine H₃ receptor

(H₃R) antagonists provides a direct comparison of their biological activity. In this series, both

scaffolds yielded potent antagonists, with the azepane derivatives sometimes exhibiting slightly

higher affinity.

Compound Scaffold Linker Length Ki (nM) at hH₃R

1-(5-(4-

phenylphenoxy)pentyl

)piperidine (14)

Piperidine 5 carbons 25

1-(5-(4-

phenylphenoxy)pentyl

)azepane (16)

Azepane 5 carbons 34

1-(6-(3-

phenylphenoxy)hexyl)

azepane (13)

Azepane 6 carbons 18

These results suggest that for this particular target and chemical series, the larger, more

flexible azepane ring is well-tolerated and can lead to high-affinity ligands.

Experimental Protocols
Histamine H₃ Receptor Radioligand Binding Assay
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This protocol outlines a typical method for determining the binding affinity of test compounds to

the human histamine H₃ receptor.

Prepare hH3R-expressing cell membranes

Incubate membranes, radioligand, and competitor

Prepare [3H]-N-α-methylhistamine (Radioligand) Prepare serial dilutions of test compound

Separate bound and free radioligand via filtration

Quantify bound radioactivity using liquid scintillation counting

Analyze data to determine Ki values

Click to download full resolution via product page

Caption: Workflow for a histamine H₃ receptor binding assay.

Detailed Methodology:

Membrane Preparation: Membranes from cells stably expressing the human histamine H₃

receptor are prepared by homogenization and centrifugation.

Incubation: In a 96-well plate, the cell membranes (e.g., 15 µ g/well ) are incubated with a

fixed concentration of the radioligand (e.g., [³H]-N-α-methylhistamine) and varying

concentrations of the unlabeled test compound. The incubation is typically carried out in a

buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) for a set time (e.g., 60 minutes)

at a specific temperature (e.g., 25°C).
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Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to

separate the membrane-bound radioligand from the free radioligand.

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound

radioactivity.

Scintillation Counting: Scintillation cocktail is added to the wells, and the radioactivity

retained on the filters is measured using a liquid scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀

value of the test compound, which is the concentration that inhibits 50% of the specific

binding of the radioligand. The Ki value is then calculated from the IC₅₀ using the Cheng-

Prusoff equation.

In Vitro Metabolic Stability Assay
This protocol is used to assess the susceptibility of a compound to metabolism by liver

enzymes, a key component of ADME (Absorption, Distribution, Metabolism, and Excretion)

profiling.
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Prepare test compound solution (e.g., 1 µM)

Incubate compound, microsomes, and NADPH at 37°C

Prepare liver microsomes (e.g., 0.5 mg/mL) Prepare NADPH solution

Collect aliquots at different time points (0, 5, 15, 30 min)

Stop reaction with cold acetonitrile containing internal standard

Analyze remaining parent compound by LC-MS/MS

Calculate metabolic half-life (t½)

Click to download full resolution via product page

Caption: Workflow for an in vitro metabolic stability assay.

Detailed Methodology:

Preparation: A solution of the test compound (typically 1 µM) is prepared in a buffer. Pooled

human liver microsomes (e.g., 0.5 mg/mL) are also prepared in a buffer. An NADPH-

regenerating system is prepared to act as a cofactor for metabolic enzymes.

Incubation: The test compound and liver microsomes are pre-incubated at 37°C. The

reaction is initiated by the addition of the NADPH solution.
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Time Course Sampling: Aliquots are taken from the incubation mixture at several time points

(e.g., 0, 5, 15, 30, 60 minutes).

Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold

organic solvent, such as acetonitrile, which often contains an internal standard for analytical

normalization. This step also precipitates the proteins.

Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed

by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of

the parent compound remaining at each time point.

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is

plotted against time. The slope of this line is used to calculate the metabolic half-life (t½) of

the compound.

Structure-Activity Relationship (SAR) and ADME
Considerations
The choice between an azepane and a piperidine ring can have significant implications for a

compound's SAR and ADME profile.

Piperidine

Azepane

Rigid Chair Conformation

Lower Lipophilicity
Well-established SAR

Often good metabolic stability

Bioisosteric Replacement

Flexible Conformations
(Chair, Boat, etc.)

Higher Lipophilicity
Access to new vector space

Potential for altered metabolism
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Caption: Conceptual relationship between piperidine and azepane.

Lipophilicity and Permeability: The additional methylene group in azepane generally leads to

an increase in lipophilicity (logP). This can enhance membrane permeability but may also

increase non-specific binding and metabolic liability.

Metabolic Stability: Both piperidine and azepane rings can be sites of metabolism, typically

through oxidation at the carbons alpha to the nitrogen. The metabolic stability of a given

scaffold is highly dependent on the substitution pattern and the specific cytochrome P450

isozymes involved. The increased flexibility of the azepane ring may expose different sites to

metabolic enzymes compared to a more rigid piperidine analog.

Accessing New Chemical Space: Replacing a piperidine with an azepane allows for the

exploration of new chemical space. The different vectors for substituent placement on the

flexible azepane ring can lead to novel interactions with the target protein, potentially

improving potency or selectivity.

Conclusion
Both piperidine and azepane are valuable scaffolds in drug discovery. Piperidine offers rigidity,

a well-understood conformational profile, and a vast precedent in approved drugs. Azepane, on

the other hand, provides greater conformational flexibility and access to a different region of

chemical space, which can be advantageous for certain targets. The choice between these two

heterocycles should be made on a case-by-case basis, considering the specific requirements

of the target, the desired physicochemical properties, and the overall ADME profile of the drug

candidate. The comparative data and experimental protocols provided in this guide serve as a

valuable resource for medicinal chemists to make informed decisions in the design of novel

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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